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molecular formula C7H4F2O2 B1303468 3,5-Difluoro-2-hydroxybenzaldehyde CAS No. 63954-77-8

3,5-Difluoro-2-hydroxybenzaldehyde

Cat. No. B1303468
M. Wt: 158.1 g/mol
InChI Key: QGSAZWCEHUYVMW-UHFFFAOYSA-N
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Patent
US07955664B2

Procedure details

260 g (2.00 mol) of 2,4-difluorophenol are dissolved in 1.6 l of trifluoroacetic acid, and 560 g (4.00 mol) of hexamethylenetetramine are added in portions. After 30 min, the batch is warmed to 75° C. and stirred overnight. 2 l of 40 percent sulfuric acid are subsequently added at RT, the mixture is left to stir for 2.5 h, 1.5 l of ice-water are added, and the mixture is stirred for a further 30 min. The deposited precipitate is separated off, washed with water and taken up in dichloromethane. The resultant solution is dried over sodium sulfate and evaporated, giving 3,5-difluorosalicylaldehyde as a beige solid.
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
560 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].C1N2CN3CN(C2)CN1C3.S(=O)(=O)(O)O.FC(F)(F)[C:27](O)=[O:28]>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([CH:27]=[O:28])[C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
260 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)O
Name
Quantity
1.6 L
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
560 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
STIRRING
Type
STIRRING
Details
to stir for 2.5 h
Duration
2.5 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The deposited precipitate is separated off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant solution is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C(C=O)=CC(=C1)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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